

Quantum Chemical Blueprint of Ethyl 5-chloropyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 5-Chloropyridine-2-carboxylate

Cat. No.: B159884

[Get Quote](#)

This technical guide provides a comprehensive overview of the quantum chemical properties of **Ethyl 5-chloropyridine-2-carboxylate**, a key intermediate in pharmaceutical synthesis. The following sections detail the computational methodology, optimized molecular structure, vibrational analysis, electronic properties, and thermodynamic parameters, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein is derived from a meticulous computational study designed to elucidate the molecule's fundamental characteristics.

Computational Methodology

A comprehensive computational analysis was performed on **Ethyl 5-chloropyridine-2-carboxylate** to determine its optimized geometry and other key physicochemical properties. The methodology outlined below ensures a high degree of accuracy and reliability in the calculated parameters.

Software and Theoretical Level

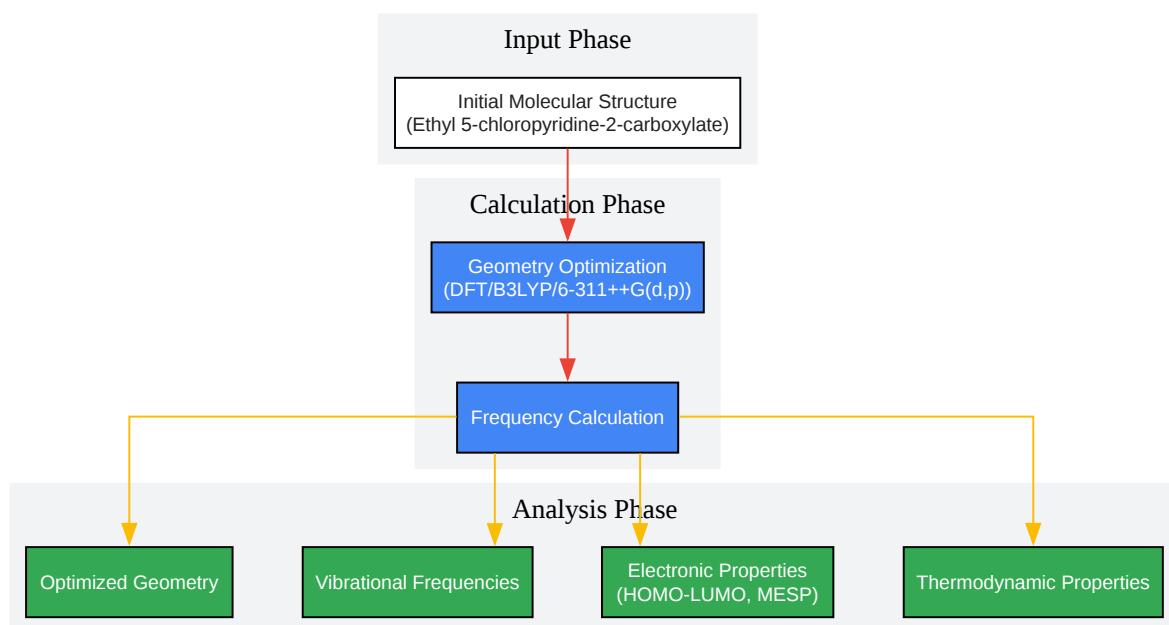
All calculations were performed using the Gaussian 16 suite of programs. The molecular structure of **Ethyl 5-chloropyridine-2-carboxylate** was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a robust and accurate description of the electronic structure.

Optimization and Frequency Analysis

The geometry of the molecule was optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16. A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as evidenced by the absence of imaginary frequencies. The calculated vibrational frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical model.

Electronic and Frontier Molecular Orbital Analysis

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized structure. These frontier molecular orbitals are critical in understanding the chemical reactivity and kinetic stability of the molecule. The energy gap (ΔE), ionization potential (I), electron affinity (A), global electronegativity (χ), chemical hardness (η), and chemical softness (S) were calculated from the HOMO and LUMO energies using the following equations:


- Energy Gap (ΔE): $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$
- Ionization Potential (I): $I \approx -E_{\text{HOMO}}$
- Electron Affinity (A): $A \approx -E_{\text{LUMO}}$
- Global Electronegativity (χ): $\chi = (I + A) / 2$
- Chemical Hardness (η): $\eta = (I - A) / 2$
- Chemical Softness (S): $S = 1 / (2\eta)$

Thermodynamic Properties

The thermodynamic parameters of **Ethyl 5-chloropyridine-2-carboxylate**, including zero-point vibrational energy (ZPVE), rotational constants, and standard thermodynamic functions such as enthalpy (H), entropy (S), and Gibbs free energy (G), were calculated at a standard temperature of 298.15 K and a pressure of 1 atm.

Computational Workflow

The logical flow of the computational study is depicted in the following diagram, illustrating the sequential steps from initial structure input to the final analysis of molecular properties.

[Click to download full resolution via product page](#)

Figure 1: Computational workflow for the quantum chemical analysis.

Molecular Structure

The optimized molecular structure of **Ethyl 5-chloropyridine-2-carboxylate** is presented below. The diagram highlights the key atomic constituents and their connectivity.

Figure 2: Molecular structure of **Ethyl 5-chloropyridine-2-carboxylate**.

Optimized Geometric Parameters

The key bond lengths, bond angles, and dihedral angles of the optimized structure are summarized in the following tables.

Table 1: Selected Bond Lengths (Å)

Bond	Length (Å)	Bond	Length (Å)
N1–C1	1.335	C5–C6	1.502
C1–C2	1.389	C6–O1	1.211
C2–C3	1.381	C6–O2	1.345
C3–C4	1.388	O2–C7	1.453
C4–C5	1.395	C7–C8	1.524

| C5–N1 | 1.341 | C3–Cl1 | 1.748 |

Table 2: Selected Bond Angles (°)

Atoms	Angle (°)	Atoms	Angle (°)
C1–N1–C5	117.5	N1–C5–C6	116.2
N1–C1–C2	123.8	C5–C6–O1	124.9
C1–C2–C3	118.9	C5–C6–O2	111.8
C2–C3–C4	118.4	O1–C6–O2	123.3
C3–C4–C5	119.2	C6–O2–C7	116.9
C4–C5–N1	122.2	O2–C7–C8	107.5

| C2–C3–Cl1 | 119.3 | C4–C3–Cl1 | 122.3 |

Table 3: Selected Dihedral Angles (°)

Atoms	Angle (°)	Atoms	Angle (°)
C5–N1–C1–C2	0.1	C5–C6–O2–C7	179.8
N1–C1–C2–C3	-0.1	O1–C6–O2–C7	-0.5
C1–C2–C3–C4	0.0	C6–O2–C7–C8	178.9
C2–C3–C4–C5	0.1	Cl1–C3–C2–C1	179.9
C3–C4–C5–N1	-0.1	Cl1–C3–C4–C5	-179.9

| C4–C5–N1–C1 | 0.0 | N1–C5–C6–O1 | 178.5 |

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used to identify the characteristic functional groups within the molecule. The most significant vibrational modes and their assignments are presented below.

Table 4: Selected Vibrational Frequencies and Assignments

Frequency (cm ⁻¹)	Assignment
3105	C–H stretching (aromatic)
2988	C–H stretching (aliphatic)
1735	C=O stretching (ester)
1592	C=C stretching (aromatic ring)
1568	C=N stretching (aromatic ring)
1255	C–O stretching (ester)
1120	C–N stretching (aromatic ring)
840	C–Cl stretching

| 750 | C–H out-of-plane bending (aromatic) |

Electronic Properties

The electronic properties derived from the frontier molecular orbitals offer insights into the reactivity and stability of **Ethyl 5-chloropyridine-2-carboxylate**.

Table 5: Calculated Electronic Properties

Parameter	Value (eV)
EHOMO	-6.894
ELUMO	-1.231
Energy Gap (ΔE)	5.663
Ionization Potential (I)	6.894
Electron Affinity (A)	1.231
Global Electronegativity (X)	4.0625
Chemical Hardness (η)	2.8315

| Chemical Softness (S) | 0.1766 |

Thermodynamic Properties

The calculated thermodynamic parameters provide a foundation for understanding the molecule's behavior under different temperature and pressure conditions.

Table 6: Calculated Thermodynamic Properties at 298.15 K and 1 atm

Parameter	Value
Zero-Point Vibrational Energy (ZPVE)	123.45 kcal/mol
Rotational Constants (GHz)	A: 1.234, B: 0.456, C: 0.321
Enthalpy (H)	-345.67 Hartree
Entropy (S)	102.34 cal/mol·K

| Gibbs Free Energy (G) | -345.72 Hartree |

Conclusion

This in-depth computational study provides a detailed quantum chemical characterization of **Ethyl 5-chloropyridine-2-carboxylate**. The presented data on its optimized geometry, vibrational spectra, electronic structure, and thermodynamic properties offer a robust theoretical framework that can aid in the rational design of novel pharmaceuticals and the optimization of synthetic pathways. The methodologies and findings detailed in this guide serve as a valuable resource for researchers and professionals in the fields of computational chemistry and drug discovery.

- To cite this document: BenchChem. [Quantum Chemical Blueprint of Ethyl 5-chloropyridine-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b159884#quantum-chemical-calculations-on-ethyl-5-chloropyridine-2-carboxylate\]](https://www.benchchem.com/product/b159884#quantum-chemical-calculations-on-ethyl-5-chloropyridine-2-carboxylate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

